molecular formula C19H25ClN2 B14051566 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride CAS No. 1956364-69-4

1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride

Cat. No.: B14051566
CAS No.: 1956364-69-4
M. Wt: 316.9 g/mol
InChI Key: NZAZBKHQLKPZGI-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride is a chemical compound with a cyclobutanamine core structure, substituted with aminomethyl and dibenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted cyclobutanamine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

1956364-69-4

Molecular Formula

C19H25ClN2

Molecular Weight

316.9 g/mol

IUPAC Name

1-(aminomethyl)-N,N-dibenzylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C19H24N2.ClH/c20-16-19(12-7-13-19)21(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18;/h1-6,8-11H,7,12-16,20H2;1H

InChI Key

NZAZBKHQLKPZGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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